molecular formula C38H52NOPS B13658573 (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13658573
M. Wt: 601.9 g/mol
InChI Key: QDVYXCRHYAMNNR-ZPABIEPUSA-N
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Description

®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound It features a unique structure with adamantane groups, a phosphino group, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach is the use of organometallic catalysts for the formation of the key intermediates. For example, palladium-catalyzed coupling reactions, such as Suzuki or Negishi couplings, are often employed to construct the biaryl framework

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of alternative catalysts, such as nickel, can be considered to reduce costs .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide moiety can be oxidized to sulfonamide under specific conditions.

    Reduction: The compound can be reduced to remove the sulfinamide group.

    Substitution: The adamantane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfinamide group yields sulfonamide, while substitution reactions can introduce various functional groups into the adamantane moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphino group can coordinate with transition metals, forming stable complexes that facilitate catalytic reactions. The adamantane groups enhance the compound’s stability and bioavailability, while the sulfinamide moiety can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane, phosphino, and sulfinamide groups. This unique structure provides enhanced stability, catalytic activity, and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C38H52NOPS

Molecular Weight

601.9 g/mol

IUPAC Name

N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H52NOPS/c1-25-9-5-6-10-32(25)35(39-42(40)36(2,3)4)33-11-7-8-12-34(33)41(37-19-26-13-27(20-37)15-28(14-26)21-37)38-22-29-16-30(23-38)18-31(17-29)24-38/h5-12,26-31,35,39H,13-24H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42?/m0/s1

InChI Key

QDVYXCRHYAMNNR-ZPABIEPUSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C

Origin of Product

United States

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